N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the cyanophenyl intermediate: This step involves the nitration of a phenyl ring followed by reduction to form the corresponding aniline derivative. The aniline is then converted to the cyanophenyl compound through a Sandmeyer reaction.
Synthesis of the pyridinylsulfanyl intermediate: The pyridine ring is functionalized with a thiol group through a nucleophilic substitution reaction.
Coupling reaction: The cyanophenyl and pyridinylsulfanyl intermediates are coupled using an appropriate coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The acetamide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cellular membranes. In the context of anticancer research, it may interfere with cell signaling pathways, leading to apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-2-(pyridin-3-ylsulfanyl)acetamide
- N-(4-cyanophenyl)-2-(pyridin-4-ylsulfanyl)acetamide
- N-(4-cyanophenyl)-2-(pyridin-2-ylthio)acetamide
Uniqueness
N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the specific positioning of the cyanophenyl and pyridinylsulfanyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-9-11-4-6-12(7-5-11)17-13(18)10-19-14-3-1-2-8-16-14/h1-8H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZKOIHFXLRELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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